![molecular formula C6H23N3O7P2 B157269 triazanium;[(E)-5-hydroxy-4-methylpent-3-enyl]-phosphonatooxyphosphinate CAS No. 933030-60-5](/img/structure/B157269.png)

triazanium;[(E)-5-hydroxy-4-methylpent-3-enyl]-phosphonatooxyphosphinate

Descripción general

Descripción

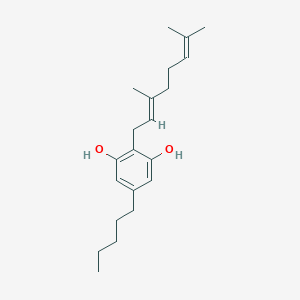

Triazanium;[(E)-5-hydroxy-4-methylpent-3-enyl]-phosphonatooxyphosphinate, also known as T-POP, is an organic compound that has been the subject of much research due to its potential applications in scientific research and laboratory experiments. T-POP is a highly reactive compound that has a wide range of uses, including as a catalyst, a reagent, and as a building block for other compounds. T-POP has been found to have a number of biochemical and physiological effects on the body, and its potential as a therapeutic agent is currently being explored.

Aplicaciones Científicas De Investigación

Catalysts in Chemical Synthesis

Quaternary ammonium salts, which “(E)-C-HDMAPP (ammonium salt)” is a part of, are a pivotal class of organocatalysts that have been discovered and used in chemical synthesis for the formation of C-C, C-N, and C-O bonds for half a century . They have cemented their roles as essential tools in the pharmaceutical, agrochemical, and fine chemical industries .

Interaction with Anions

Quaternary ammonium species interact with anions via a set of directional ion–dipole cooperative + N-C-H unusual H-bonding interactions and not via pure non-directional ionic electrostatic interactions . This finding is particularly pertinent for the rational design of novel catalyses and catalysts and providing guidance to an understanding of these species in solution and during asymmetric enantioselective catalysis .

Polyelectrolytes in Various Industries

Quaternary ammonium salt polymers, a kind of polyelectrolyte with a quaternary ammonium group, are widely used in traditional and emerging industries due to their good water-solubility, adjustable cationicity and molecular weight, high efficiency and nontoxicity .

Water Treatment

Quaternary ammonium salt polymers are used in the field of water treatment . Their good water-solubility and adjustable cationicity make them suitable for this application .

Daily Chemicals

In the field of daily chemicals, quaternary ammonium salt polymers play a key role due to their high efficiency and nontoxicity .

Petroleum Exploitation

Quaternary ammonium salt polymers are also used in petroleum exploitation . Their adjustable molecular weight and high efficiency make them suitable for this application .

Mecanismo De Acción

Target of Action

The primary targets of (E)-C-HDMAPP, a quaternary ammonium salt, are pathogenic bacteria and fungi . These microorganisms form rigid microbial biofilms, causing fouling and resistance . The compound acts as an antibacterial agent, disrupting the growth of these biofilms .

Mode of Action

(E)-C-HDMAPP interacts with its targets through a combined lipophilic and electrostatic adsorption at the water-membrane interface . It is adsorbed onto the surface of the bacteria, penetrates the cell wall, and combines with the lipid and protein layers of the cell membrane . This prevents the normal ion exchange and material exchange between the bacteria and the outside world, and destroys the protoplasmic membrane that controls the permeability of the cell .

Biochemical Pathways

The compound affects the transport of ammonium across membranes in plants . It influences the symplastic and apoplastic transport pathways, which vary along the longitudinal gradient of the root axis and contribute to nutrient partitioning between roots and shoots .

Pharmacokinetics

The pharmacokinetics of (E)-C-HDMAPP involves the development of a quaternary ammonium-based drug-linker to expand the scope of antibody–drug conjugate (ADC) payloads to include tertiary amines . This linker strategy provides ADCs that are highly stable in plasma . The quaternary ammonium linker represents a significant advance in linker technology, enabling stable conjugation of payloads with tertiary amine residues .

Result of Action

The result of the compound’s action is the inhibition of the growth of pathogenic bacteria and fungi . It causes the extravasation of the intracellular material, resulting in the death of the bacteria . In addition, it has been shown to have a significant impact on the transport of nutrients in plants .

Action Environment

The action of (E)-C-HDMAPP is influenced by environmental factors. It is used as an antifouling agent for the inhibition of biofilm growth on medical implants and antibacterials on surfaces and in an aquatic environment . Furthermore, it has been found to be environmentally friendly, as the introduction of an ester bond to the chemical structure of surfactants reduces its toxicity .

Propiedades

IUPAC Name |

triazanium;[(E)-5-hydroxy-4-methylpent-3-enyl]-phosphonatooxyphosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O7P2.3H3N/c1-6(5-7)3-2-4-14(8,9)13-15(10,11)12;;;/h3,7H,2,4-5H2,1H3,(H,8,9)(H2,10,11,12);3*1H3/b6-3+;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHWKNAWRGFXCI-LESCHLGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCP(=O)([O-])OP(=O)([O-])[O-])CO.[NH4+].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CCP(=O)([O-])OP(=O)([O-])[O-])/CO.[NH4+].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H23N3O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-C-HDMAPP (ammonium salt) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B157187.png)

![4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B157198.png)